molecular formula C11H19NO9 B12830186 (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

Cat. No.: B12830186
M. Wt: 309.27 g/mol
InChI Key: KBGAYAKRZNYFFG-IOSJIYNYSA-N
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Description

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a keto group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the protection of hydroxyl groups followed by the introduction of the acetamido group through acetylation. The keto group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its cost-effectiveness and environmental sustainability compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity. The multiple hydroxyl groups allow for extensive hydrogen bonding, influencing the compound’s solubility and reactivity. The keto group can participate in redox reactions, altering the redox state of biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Unique due to its specific stereochemistry and functional groups.

    N-Acetylglucosamine: Similar acetamido group but lacks the extensive hydroxylation and keto group.

    Glucuronic acid: Contains multiple hydroxyl groups and a carboxylic acid but lacks the acetamido group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

IUPAC Name

(4R,5S,6S,7R,8S)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m1/s1

InChI Key

KBGAYAKRZNYFFG-IOSJIYNYSA-N

Isomeric SMILES

CC(=O)N[C@@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@H]([C@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Origin of Product

United States

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